
Methoxy Montelukast
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methoxy Montelukast is a derivative of Montelukast, a leukotriene receptor antagonist primarily used in the treatment of asthma and allergic rhinitis. Montelukast works by blocking the action of leukotriene D4 in the lungs, leading to decreased inflammation and relaxation of smooth muscle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methoxy Montelukast involves several steps, starting with the generation of the dilithium dianion of 1-(mercaptomethyl)cyclopropane acetic acid by reacting it with alkyl lithium. This dianion is then coupled with a methoxy-substituted mesylate to yield this compound acid in crude form. The crude acid is then purified and converted into its final form through a series of reactions involving dicyclohexylamine and a polar protic solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to monitor and validate the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methoxy Montelukast undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or other substituted derivatives.
Applications De Recherche Scientifique
Methoxy Montelukast has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of methoxy substitution on the pharmacokinetics and pharmacodynamics of leukotriene receptor antagonists.
Biology: Investigated for its potential effects on leukotriene pathways and its role in modulating inflammatory responses.
Medicine: Explored for its potential use in treating conditions like asthma, allergic rhinitis, and other inflammatory diseases.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mécanisme D'action
Methoxy Montelukast exerts its effects by selectively targeting and inhibiting the cysteinyl leukotriene CysLT1 receptor. By blocking the binding of leukotrienes, it effectively inhibits their inflammatory actions, leading to reduced airway inflammation, decreased bronchoconstriction, and lower mucus production . This mechanism is similar to that of Montelukast but may be influenced by the presence of the methoxy group.
Comparaison Avec Des Composés Similaires
Similar Compounds
Montelukast: The parent compound, used widely in asthma and allergy treatment.
Zafirlukast: Another leukotriene receptor antagonist with similar applications.
Pranlukast: Used in the treatment of asthma and allergic rhinitis.
Uniqueness
Methoxy Montelukast is unique due to the presence of the methoxy group, which can alter its pharmacokinetic properties and potentially enhance its efficacy or reduce side effects compared to its parent compound, Montelukast .
Conclusion
This compound is a promising derivative of Montelukast with potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure and mechanism of action make it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C36H38ClNO3S |
|---|---|
Poids moléculaire |
600.2 g/mol |
Nom IUPAC |
2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-methoxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid |
InChI |
InChI=1S/C36H38ClNO3S/c1-35(2,41-3)31-10-5-4-8-26(31)14-18-33(42-24-36(19-20-36)23-34(39)40)28-9-6-7-25(21-28)11-16-30-17-13-27-12-15-29(37)22-32(27)38-30/h4-13,15-17,21-22,33H,14,18-20,23-24H2,1-3H3,(H,39,40)/b16-11+/t33-/m1/s1 |
Clé InChI |
AGNZHLCBXLQHOS-ISYDNLPHSA-N |
SMILES isomérique |
CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)OC |
SMILES canonique |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


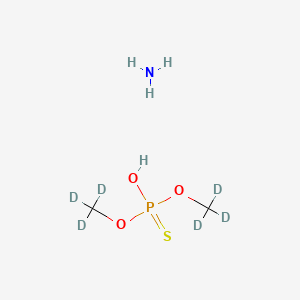
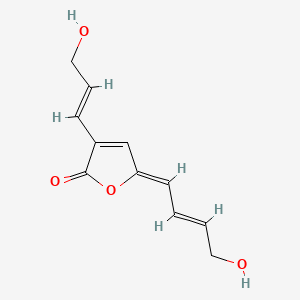
![tert-butyl N-[(2S,3S)-1-[(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-3-[(4-methoxyphenyl)carbamoyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13438706.png)

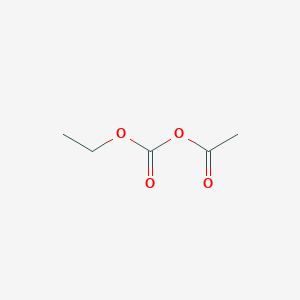
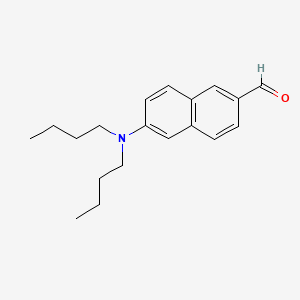

![N-Benzoyl-2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine](/img/structure/B13438745.png)
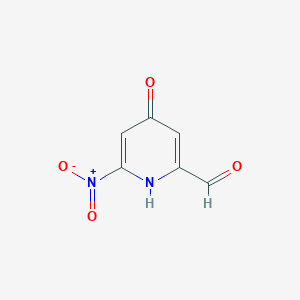
![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-one](/img/structure/B13438752.png)
![1-isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13438759.png)
![Ethyl 2-[5-hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetate](/img/structure/B13438766.png)
![4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol](/img/structure/B13438767.png)
![1-[1,1-Difluoro-2-(sulfamoylamino)ethyl]-2-fluorobenzene](/img/structure/B13438779.png)
